molecular formula C18H21N3O3S2 B2725443 3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide CAS No. 2034590-96-8

3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide

Cat. No.: B2725443
CAS No.: 2034590-96-8
M. Wt: 391.5
InChI Key: RMLCKTIFUJIQRZ-UHFFFAOYSA-N
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Description

3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide is a complex organic compound with a unique structure that includes a phenylthio group, a trimethyl-substituted benzo[c][1,2,5]thiadiazole ring, and a propanamide moiety

Preparation Methods

The synthesis of 3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenylthio group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol or a similar reagent.

    Attachment of the propanamide moiety: This step involves the reaction of the intermediate compound with a propanamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The phenylthio group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: The amide bond in the propanamide moiety can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio group and the benzo[c][1,2,5]thiadiazole ring may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(phenylsulfanyl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide can be compared with similar compounds such as:

    3-(phenylthio)-N-(1,3,6-trimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide: This compound lacks the dioxido groups, which may affect its reactivity and biological activity.

    3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-4-yl)propanamide: The position of the substituents on the benzo[c][1,2,5]thiadiazole ring is different, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenylsulfanyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-13-11-16-17(21(3)26(23,24)20(16)2)12-15(13)19-18(22)9-10-25-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLCKTIFUJIQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CCSC3=CC=CC=C3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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